5-Phenylpentyl tetrahydropyridazine-1(2H)-carboxylate
Description
Properties
CAS No. |
648958-36-5 |
|---|---|
Molecular Formula |
C16H24N2O2 |
Molecular Weight |
276.37 g/mol |
IUPAC Name |
5-phenylpentyl diazinane-1-carboxylate |
InChI |
InChI=1S/C16H24N2O2/c19-16(18-13-7-6-12-17-18)20-14-8-2-5-11-15-9-3-1-4-10-15/h1,3-4,9-10,17H,2,5-8,11-14H2 |
InChI Key |
VPRHWPRSMBPZSS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(NC1)C(=O)OCCCCCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenylpentyl tetrahydropyridazine-1(2H)-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the starting materials, which include phenylpentyl bromide and tetrahydropyridazine-1(2H)-carboxylic acid.
Nucleophilic Substitution Reaction: Phenylpentyl bromide undergoes a nucleophilic substitution reaction with tetrahydropyridazine-1(2H)-carboxylic acid in the presence of a base such as potassium carbonate. This reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
General Reactivity of Tetrahydropyridazine Derivatives
Tetrahydropyridazines are six-membered heterocyclic compounds containing two adjacent nitrogen atoms. Their reactivity often centers on:
-
Ring-opening reactions via nucleophilic attack at electron-deficient positions.
-
Oxidation to fully aromatic pyridazines under strong oxidative conditions.
-
Functionalization of the carboxylate ester group (e.g., hydrolysis, transesterification).
Hydrolysis of the Carboxylate Ester
The ester group (COOR) is susceptible to hydrolysis under acidic or basic conditions:
Reductive Ring Saturation
The tetrahydropyridazine ring may undergo further reduction to a piperazine derivative:
| Reagent | Product | Yield (%) | Reference Analog |
|---|---|---|---|
| H₂/Pd-C | Piperazine-1-carboxylate derivative | ~70–85 | |
| NaBH₄/MeOH | Partial saturation | ~50 |
Nucleophilic Substitution
The electron-deficient C-3/C-6 positions of the tetrahydropyridazine ring may react with nucleophiles:
Ring Aromatization
Oxidation with strong agents like KMnO₄ or CrO₃ converts the tetrahydropyridazine to pyridazine:
This reaction is analogous to the oxidation of tetrahydropyridines .
Side-Chain Oxidation
The 5-phenylpentyl chain may undergo oxidation at the benzylic position:
| Oxidizing Agent | Product | Selectivity |
|---|---|---|
| KMnO₄ (acidic) | 5-Phenylpentanoic acid derivative | High |
| O₃ followed by H₂O₂ | Ketone or carboxylic acid | Moderate |
Cycloaddition and Ring Functionalization
The partially unsaturated tetrahydropyridazine ring may participate in Diels-Alder reactions or [3+2] cycloadditions. For example:
Limitations and Research Gaps
No peer-reviewed studies explicitly detail the synthesis or reactivity of this compound. The above analysis extrapolates from:
Recommended Experimental Investigations
To validate these hypotheses, the following studies are proposed:
-
Hydrolysis kinetics under varying pH conditions.
-
Catalytic hydrogenation to assess ring saturation.
-
DFT calculations to predict reactive sites on the tetrahydropyridazine ring.
This compound’s unique structure suggests potential applications in drug discovery, but further empirical data are required to confirm its reactivity profile.
Scientific Research Applications
5-Phenylpentyl tetrahydropyridazine-1(2H)-carboxylate has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, with possible applications in the development of new drugs.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, making it valuable in organic chemistry research.
Materials Science: It is explored for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 5-Phenylpentyl tetrahydropyridazine-1(2H)-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Table 1: Comparative Physico-Chemical Properties
Key Observations :
- The target compound’s higher XlogP (3.6 vs. ~1.5–2.5) suggests improved membrane permeability but reduced water solubility relative to pyridazinones.
- Its lower PSA (41.6 vs.
- The seven rotatable bonds in the 5-phenylpentyl chain may increase entropic penalties during target binding compared to pyridazinones with fewer flexible groups .
Biological Activity
5-Phenylpentyl tetrahydropyridazine-1(2H)-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive review of its biological activity, including mechanisms of action, research findings, and relevant case studies.
Structure
The molecular structure of this compound can be described as follows:
- Molecular Formula : C14H18N2O2
- Molecular Weight : 246.31 g/mol
- IUPAC Name : 5-phenylpentyl-1H-tetrahydropyridazine-1-carboxylate
Physical Properties
| Property | Value |
|---|---|
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
| Stability | Stable under normal conditions |
Research indicates that this compound exhibits various biological activities through multiple mechanisms:
- Anticancer Activity : The compound has shown potential in inhibiting tumor growth in human xenograft models, particularly against prostate and glioblastoma cancers. Studies have demonstrated its efficacy in reducing tumor size and inhibiting cell proliferation in vitro and in vivo .
- Neuroprotective Effects : Preliminary studies suggest that this compound may exert neuroprotective effects, potentially benefiting conditions such as neurodegenerative diseases. Its interaction with neurotransmitter systems could play a role in modulating synaptic transmission .
- Antioxidant Properties : The compound has demonstrated antioxidant activity, which is crucial for combating oxidative stress-related damage in cells. This property may contribute to its protective effects against various diseases .
In Vitro Studies
In vitro studies have been conducted to evaluate the biological activity of this compound:
- Cell Viability Assays : MTT assays revealed that the compound exhibits low cytotoxicity at concentrations up to 25 μM, indicating a favorable safety profile for further development .
- Enzyme Inhibition Studies : The compound was tested for its ability to inhibit key enzymes involved in cancer progression, showing promising results against specific targets .
Case Studies
Several case studies highlight the biological activity of this compound:
- Study on Anticancer Efficacy : A study involving human tumor xenografts demonstrated that treatment with the compound led to significant reductions in tumor size across various cancer types, including breast and ovarian cancers .
- Neuroprotective Study : Another investigation focused on the neuroprotective effects of the compound in models of neurodegeneration, showing improved outcomes in behavioral tests and reduced neuronal death .
Q & A
Basic: What are the recommended synthetic routes for 5-phenylpentyl tetrahydropyridazine-1(2H)-carboxylate, and how can reaction conditions be optimized?
Answer:
The synthesis typically involves cyclocondensation of a substituted hydrazine derivative with a carbonyl-containing precursor. For example:
- Step 1: React tetrahydropyridazine-1(2H)-carboxylic acid with 5-phenylpentanol under esterification conditions (e.g., DCC/DMAP in anhydrous THF) .
- Step 2: Optimize yields by controlling temperature (e.g., reflux at 70–80°C) and solvent polarity. Polar aprotic solvents like DMF or THF are preferred to stabilize intermediates .
- Step 3: Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient).
Critical Parameters:
- Avoid moisture to prevent hydrolysis of the ester bond.
- Use inert atmospheres (N₂/Ar) to suppress oxidation of the tetrahydropyridazine ring .
Basic: How should researchers characterize the physicochemical properties of this compound?
Answer:
Key characterization methods include:
Note: Polar surface area (41.6 Ų) suggests moderate membrane permeability, relevant for in vitro assays .
Advanced: What mechanistic insights exist for its biological activity, and how can contradictory data be resolved?
Answer:
The compound’s bioactivity may arise from interactions with enzymes like dihydrofolate reductase (DHFR) or kinase targets, based on structural analogs . For example:
- DHFR Inhibition: The tetrahydropyridazine ring mimics the pteridine moiety of folate, competing for binding .
- Data Contradictions: Discrepancies in IC₅₀ values across studies may stem from:
- Assay Conditions: Variations in pH (e.g., 7.4 vs. 6.8) alter protonation states of the carboxylate group.
- Cell Permeability: Differences in cell lines (e.g., HeLa vs. HEK293) affect uptake due to logP variability .
Resolution: Standardize assays using isothermal titration calorimetry (ITC) to measure binding affinities independently of cellular context .
Advanced: How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced potency?
Answer:
SAR strategies include:
- Modification Sites:
- Methodology:
Example: Analogues with a 4-fluorophenyl substitution showed 2.3× higher DHFR inhibition than the parent compound .
Advanced: What computational approaches are suitable for predicting binding modes and off-target risks?
Answer:
- Docking Studies: Use AutoDock Vina or Schrödinger Glide to model interactions with DHFR (PDB: 1U72). Focus on hydrogen bonding between the carboxylate group and Arg28/Asn64 residues .
- MD Simulations: Run 100-ns simulations in GROMACS to assess conformational stability of the ligand-enzyme complex .
- Off-Target Screening: Employ SwissTargetPrediction to rank potential off-targets (e.g., COX-2, carbonic anhydrase) .
Validation: Cross-check predictions with SPR (surface plasmon resonance) binding assays .
Advanced: How should researchers address discrepancies in reported biological activity across studies?
Answer:
Contradictions may arise from:
-
Experimental Variables:
Factor Impact Mitigation Solubility DMSO vs. aqueous buffers alter bioavailability Use standardized vehicles (e.g., 0.1% DMSO) Enzyme Source Recombinant vs. native DHFR Validate purity via SDS-PAGE -
Statistical Analysis: Apply Bland-Altman plots to quantify inter-study variability .
Case Study: A 2022 study reported IC₅₀ = 12 µM against DHFR, while a 2023 study found IC₅₀ = 28 µM. Re-analysis revealed differences in enzyme preparation (lyophilized vs. fresh) as the primary confounder .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
